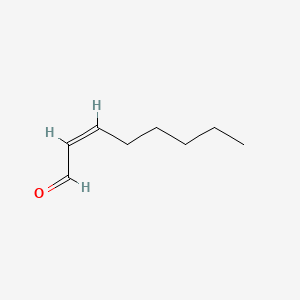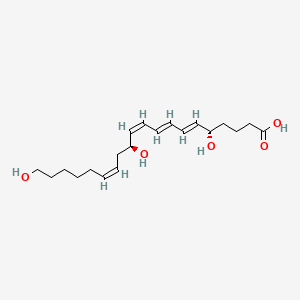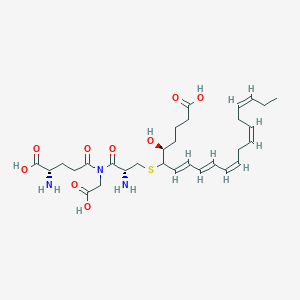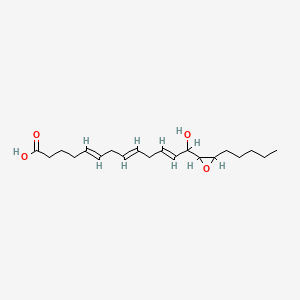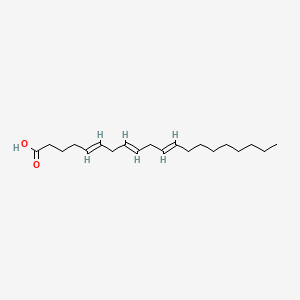
5,8,11-Eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosa-5,8,11-trienoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Enhanced Production in Fungi
Enhanced production of 5,8,11-eicosatrienoic acid (Mead acid, 20:3ω9) was achieved using a mutant fungus, Mortierella alpina JT-180. This production was notably higher than the parent strain, attributed to enhanced Δ5 desaturation activity. The optimization of 20:3ω9 production was effectively achieved by adjusting glucose concentration and growth temperature in the culture medium (Sakuradani et al., 2002).
Synthesis from Oleic Acid
In mammals, 5,8,11-eicosatrienoic acid is synthesized from oleic acid during essential fatty acid deficiency (EFAD). The genes and pathways involved in this conversion were explored, indicating that Elovl5, Fads1, or Fads2 play crucial roles. This provides insights into the metabolic pathways of Mead acid synthesis (Ichi et al., 2014).
Involvement in Vascular Function
A study developed a method to quantify epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) in human plasma, demonstrating their role in vascular endothelial function. This highlights the importance of these acids, including 5,8,11-eicosatrienoic acid, in vascular health and potential disease implications (Duflot et al., 2017).
Metabolic and Cellular Effects
Research on hepatocytes and HTC cells showed the uptake and metabolism of eicosa-8,11,14-trienoic acid. This study provided valuable insights into the metabolic pathways and cellular effects of eicosatrienoic acids in both normal and malignant cells (Marra et al., 2004).
Neuroprotective Effects
Eicosatrienoic acids, including 5,8,11-eicosatrienoic acid, exhibit neuroprotective effects. They contribute to various metabolic processes and their regulation affects neurological function. This emphasizes their potential therapeutic value in nervous system diseases (Wang et al., 2018).
Effects on Osteoblasts
5,8,11-Eicosatrienoic acid has been shown to suppress osteoblastic activity. This could have implications for clinical situations where bone formation needs to be regulated or inhibited (Hamazaki et al., 2009).
Propriétés
Numéro CAS |
2751-14-6 |
|---|---|
Nom du produit |
5,8,11-Eicosatrienoic acid |
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(5E,8E,11E)-icosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9+,13-12+,16-15+ |
Clé InChI |
UNSRRHDPHVZAHH-WYTUUNCASA-N |
SMILES isomérique |
CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
Synonymes |
5,8,11-eicosatrienoic acid ETrA acid mead acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



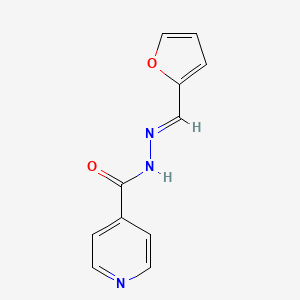
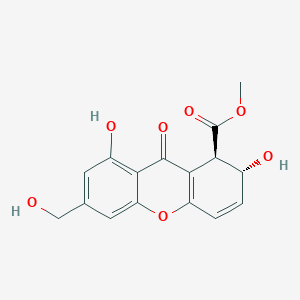
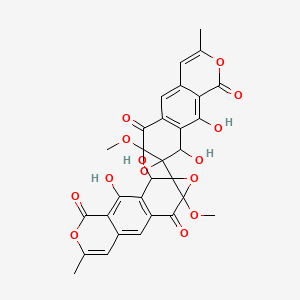
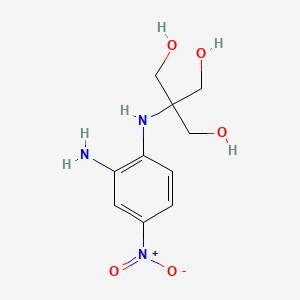

![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)



